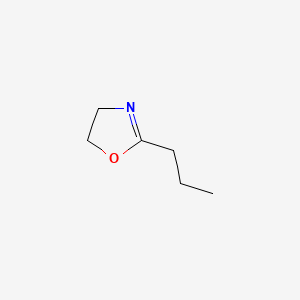

4,5-Dihydro-2-propyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122378. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCJLVVUIVSLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25822-74-6 | |

| Record name | Oxazole, 4,5-dihydro-2-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25822-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00196992 | |

| Record name | 4,5-Dihydro-2-propyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-80-8 | |

| Record name | 2-Propyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-propyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4694-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-propyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-propyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDRO-2-PROPYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QLF7QC2Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dihydro-2-propyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydro-2-propyloxazole, a member of the oxazoline class of heterocyclic compounds, presents a subject of growing interest within synthetic chemistry and materials science.[1] Oxazolines, in general, are recognized for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.[2] The physicochemical properties of this compound are fundamental to its application, influencing its reactivity, solubility, and handling characteristics. This guide provides a comprehensive overview of these properties, supplemented with detailed experimental protocols for their determination, aimed at equipping researchers with the foundational knowledge required for its effective use in a laboratory setting.

Molecular Structure

The molecular structure of this compound forms the basis of its chemical behavior. The five-membered dihydrooxazole ring, containing both nitrogen and oxygen heteroatoms, imparts specific electronic and steric characteristics. The propyl substituent at the 2-position further influences its lipophilicity and potential for intermolecular interactions.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Boiling Point | 40 °C at 15 Torr | [3] |

| Estimated ~140-150 °C at 760 Torr | ||

| Melting Point | Not available (Liquid at room temperature) | |

| Density | Predicted: 0.96 g/cm³ | |

| Solubility | Predicted: Soluble in water and polar organic solvents | |

| CAS Number | 4694-80-8 | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the established methodologies for the experimental determination of the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is a critical physical constant, indicative of a substance's purity.[4] The micro-boiling point method is a suitable technique for determining the boiling point of small quantities of liquid.

Caption: Workflow for Micro-Boiling Point Determination.

Methodology:

-

Sample Preparation: A small volume (a few drops) of this compound is placed into a small-diameter test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

Apparatus Assembly: The fusion tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The entire assembly is immersed in a heating bath (e.g., silicone oil or a Thiele tube) and heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube. This process should be repeated to ensure accuracy.

Causality: The principle behind this method lies in the relationship between vapor pressure and external pressure.[4] As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and vapor escapes through the capillary. Upon cooling, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the external pressure forces the liquid into the capillary. This point represents the true boiling point.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume. For liquids, it is conveniently measured using a pycnometer or by the direct measurement of mass and volume.

Methodology:

-

Mass of Empty Container: An empty, clean, and dry graduated cylinder or pycnometer is weighed accurately on an analytical balance.

-

Volume of Liquid: A known volume of this compound (e.g., 5.0 mL) is carefully transferred into the weighed container. The volume should be read from the bottom of the meniscus.

-

Mass of Liquid and Container: The container with the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density = Mass / Volume

Self-Validation: To ensure accuracy, this measurement should be repeated multiple times, and the average density should be reported. The temperature at which the measurement is performed must be recorded, as density is temperature-dependent.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development and reaction chemistry. A qualitative assessment of solubility can be performed through simple dissolution tests.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 50 mg or 0.05 mL) is placed in a series of test tubes.

-

Solvent Addition: To each test tube, a different solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added in small, incremental portions (e.g., 0.5 mL).

-

Observation: After each addition, the test tube is agitated vigorously. The solubility is observed and recorded. If the compound dissolves, it is noted as soluble in that solvent. If it remains as a separate phase or forms a cloudy suspension, it is considered insoluble or sparingly soluble.

-

Classification: Based on its solubility in different solvents, the compound can be classified (e.g., soluble in polar protic solvents, soluble in nonpolar aprotic solvents).

Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute and the solvent determines the extent of dissolution. The presence of the nitrogen and oxygen heteroatoms in this compound suggests it will have some polarity and may be soluble in polar solvents. The propyl chain contributes to its nonpolar character, which may allow for solubility in less polar organic solvents.

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxazoline ring). The two methylene groups within the oxazoline ring would likely appear as two distinct triplets.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic C-H stretching vibrations for the alkyl groups (typically below 3000 cm⁻¹).[3] A strong C=N stretching absorption is expected in the region of 1680-1620 cm⁻¹. The C-O-C stretching of the oxazoline ring would likely appear in the fingerprint region (around 1250-1050 cm⁻¹).[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (113.16 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the oxazoline ring.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is limited, the provided protocols offer a robust framework for researchers to determine these properties in their own laboratories. A thorough characterization of this compound is essential for its successful application in the synthesis of novel materials and pharmaceutically active molecules.

References

Synthesis of 4,5-Dihydro-2-propyloxazole from butyronitrile

An In-depth Technical Guide to the Synthesis of 4,5-Dihydro-2-propyloxazole from Butyronitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic compound, from the readily available starting materials butyronitrile and 2-aminoethanol. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the underlying chemical principles, a detailed and validated experimental protocol, and insights into process optimization. The core methodology focuses on the Lewis acid-catalyzed cyclocondensation reaction, a robust and widely utilized route for the formation of 2-substituted-2-oxazolines. The guide elucidates the reaction mechanism, outlines critical parameters for successful synthesis, discusses characterization techniques, and addresses essential safety considerations.

Introduction and Significance

The 2-oxazoline ring system is a privileged scaffold in modern chemistry. These five-membered heterocyclic compounds are integral to a wide array of applications, from serving as chiral ligands in asymmetric catalysis to acting as monomers for advanced biomedical polymers.[1][2] Their utility also extends to their role as protective groups for carboxylic acids and as versatile synthetic intermediates.[3]

This compound, specifically, is a member of the 2-alkyl-2-oxazoline family. Its synthesis is of interest for the development of novel poly(2-oxazoline)s, which are gaining attention as potential substitutes for polyethylene glycol (PEG) in biomedical applications due to their biocompatibility and "stealth" properties.[4][5] The direct synthesis from butyronitrile and 2-aminoethanol represents an efficient and atom-economical approach to this valuable molecule. This guide details the Witte-Seeliger methodology, which employs a Lewis acid catalyst to facilitate the cyclization of a nitrile with an amino alcohol.[1][6]

The Chemical Principle: Mechanism of the Witte-Seeliger Reaction

The synthesis of 2-oxazolines from nitriles and amino alcohols is a classic transformation in organic chemistry.[6] The reaction typically requires a catalyst to facilitate the addition of the relatively weak nucleophilic amino group to the electrophilic carbon of the nitrile.

Role of the Lewis Acid Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂), is paramount to the success of this reaction. Its primary function is to coordinate with the nitrogen atom of the nitrile group. This coordination significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the amino group of 2-aminoethanol. This activation lowers the energy barrier for the initial addition step, allowing the reaction to proceed at a practical rate.[1][7]

Reaction Mechanism: While a definitive mechanism is not universally agreed upon for all substrate combinations, the reaction is widely believed to proceed through a pathway analogous to the Pinner reaction, involving an intermediate amidine.[1][8] The proposed steps are as follows:

-

Activation: The Lewis acid (e.g., ZnCl₂) coordinates to the nitrogen of butyronitrile, polarizing the C≡N triple bond.

-

Nucleophilic Attack: The primary amine of 2-aminoethanol attacks the activated nitrile carbon.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which, after proton transfer, leads to a metal-complexed N-(β-hydroxyethyl)butanamidine.[8]

-

Intramolecular Cyclization: The hydroxyl group of the amino alcohol moiety then performs an intramolecular nucleophilic attack on the amidine carbon.

-

Ring Closure & Elimination: This cyclization forms a five-membered ring intermediate. The subsequent elimination of ammonia (facilitated by the catalyst) and regeneration of the catalyst yields the final product, this compound.

Caption: Figure 1: Proposed Reaction Mechanism for the ZnCl₂-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This section provides a field-proven, step-by-step methodology for the synthesis. Adherence to anhydrous conditions is critical for achieving high yields.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Notes |

| Butyronitrile | C₄H₇N | 69.11 | 1.0 eq | >99% | Store over molecular sieves. |

| 2-Aminoethanol | C₂H₇NO | 61.08 | 1.1 eq | >99% | Distill before use if necessary. |

| Zinc Chloride (Anhydrous) | ZnCl₂ | 136.30 | 0.05 eq (5 mol%) | >98% | Highly hygroscopic; handle in a glovebox or dry atmosphere. |

| Chlorobenzene | C₆H₅Cl | 112.56 | ~5 mL per mmol of nitrile | Anhydrous | High-boiling solvent. Toluene can also be used.[7] |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | Reagent grade | For drying. |

| Molecular Sieves | - | - | As needed | 4 Å | For drying glassware and solvent. |

3.2. Experimental Workflow

The entire procedure should be conducted in a well-ventilated fume hood.

Caption: Figure 2: Step-by-step experimental workflow for the synthesis and purification.

3.3. Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

-

Charging Reactants: To the flask, add anhydrous zinc chloride (5 mol%). Subsequently, add anhydrous chlorobenzene, followed by butyronitrile (1.0 eq). Begin stirring, and then add 2-aminoethanol (1.1 eq) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux (oil bath temperature ~140°C). The reaction is typically complete within 12-24 hours. The progress can be monitored by withdrawing small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC), observing the disappearance of the butyronitrile spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[9]

3.4. Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group of the propyl chain, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxazoline ring. Two triplets corresponding to the methylene protons on the oxazoline ring (at C4 and C5) are also expected.

-

¹³C NMR (CDCl₃): Signals for the three distinct carbons of the propyl group and the two carbons of the oxazoline ring backbone (C4 and C5), as well as the characteristic downfield signal for the imine carbon (C2).

-

IR (neat): A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=N stretching vibration. Absence of a broad O-H stretch (~3300 cm⁻¹) and a C≡N stretch (~2250 cm⁻¹) from the starting materials indicates reaction completion.

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ corresponding to the formula C₆H₁₁NO (m/z = 113.16) should be observed.[10]

Optimization, Scope, and Troubleshooting

While the described protocol is robust, several parameters can be adjusted to optimize the reaction for specific needs or to troubleshoot suboptimal results.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent. 2. Inactive catalyst (hydrated ZnCl₂). 3. Insufficient reaction time or temperature. | 1. Ensure all reagents and solvents are rigorously dried. 2. Use freshly opened or properly stored anhydrous ZnCl₂. 3. Increase reflux time and confirm the internal temperature is appropriate. |

| Formation of Byproducts | 1. Polymerization of the product. 2. Side reactions due to excessive heat. | 1. Avoid overly harsh acidic conditions during work-up. 2. Ensure smooth reflux; do not overheat. Consider alternative catalysts like zinc acetate which may be milder.[11][12] |

| Difficult Purification | 1. Product co-distills with solvent. 2. High viscosity of crude product. | 1. Use a high-boiling solvent like chlorobenzene to ensure good separation during distillation. 2. Ensure complete removal of the catalyst and salts before distillation. |

The scope of this reaction is quite broad, and it has been successfully applied to a wide range of aliphatic and aromatic nitriles.[13] For electron-rich or sensitive substrates, milder catalysts such as copper-NHC complexes may provide better yields and cleaner reactions.[14]

Safety Considerations

-

Butyronitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is also flammable. Handle only in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage. Handle with care, using appropriate PPE.

-

Zinc Chloride (Anhydrous): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage. It is highly hygroscopic and reacts exothermically with water.

-

Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. It is a suspected carcinogen and is toxic to aquatic life. All operations must be performed in a fume hood.

Conclusion

The synthesis of this compound from butyronitrile and 2-aminoethanol via a Lewis acid-catalyzed reaction is an efficient and reliable method. This guide provides the fundamental theory, a detailed experimental protocol, and practical insights necessary for its successful implementation in a laboratory setting. A thorough understanding of the reaction mechanism and strict adherence to anhydrous conditions are key to achieving high yields of the pure product. The versatility of the 2-oxazoline scaffold ensures that this synthetic route remains highly relevant for researchers in materials science, medicinal chemistry, and catalysis.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. data.epo.org [data.epo.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Oxazoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Spectral Analysis of 4,5-Dihydro-2-propyloxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structure of this guide is designed to offer a holistic understanding of the spectral properties of 4,5-dihydro-2-propyloxazole, moving from the foundational principles of each analytical technique to the detailed interpretation of the predicted data. This is followed by meticulously outlined experimental protocols that would enable a researcher to acquire this data empirically.

Molecular Structure and Isotopic Distribution

To fully interpret the spectral data, a clear understanding of the molecular structure of this compound is essential. The following Graphviz diagram illustrates the atomic connectivity and numbering convention used throughout this guide.

Figure 1. Molecular structure of this compound with atom numbering.

The molecular formula is C₆H₁₁NO, with a monoisotopic mass of 113.0841 g/mol .

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other nuclei. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in deuterated chloroform (CDCl₃) at 400 MHz. These predictions are based on established computational models and analysis of similar structures[1][2].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 4.15 | Triplet (t) | 8.0 | 2H |

| H4 | 3.80 | Triplet (t) | 8.0 | 2H |

| H6 | 2.20 | Triplet (t) | 7.5 | 2H |

| H7 | 1.65 | Sextet (sxt) | 7.5 | 2H |

| H8 | 0.95 | Triplet (t) | 7.5 | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals distinct signals for each proton environment. The methylene protons on the oxazoline ring (H4 and H5) are expected to appear as triplets due to coupling with each other. The downfield shift of H5 is attributed to its proximity to the nitrogen atom. The propyl chain protons (H6, H7, and H8) exhibit characteristic aliphatic signals, with the terminal methyl group (H8) appearing as an upfield triplet.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound is provided below. This protocol is designed to be a self-validating system, ensuring reproducible and accurate results.

Figure 2. Workflow for ¹H NMR analysis of this compound.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in the table below, based on computational models and data from analogous compounds[3][4][5].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 165.0 |

| C5 | 67.0 |

| C4 | 54.0 |

| C6 | 32.0 |

| C7 | 20.0 |

| C8 | 14.0 |

Interpretation of the ¹³C NMR Spectrum

The imine carbon (C2) is the most deshielded, appearing significantly downfield. The carbons of the oxazoline ring (C4 and C5) resonate in the intermediate region, with the carbon adjacent to the oxygen (C5) being more downfield. The aliphatic carbons of the propyl group (C6, C7, and C8) appear in the upfield region of the spectrum, consistent with their saturated nature.

Experimental Protocol: ¹³C NMR Spectroscopy

The following protocol outlines the steps for acquiring a ¹³C NMR spectrum.

Figure 3. Workflow for ¹³C NMR analysis.

Part 3: Infrared (IR) Spectroscopy

Theoretical Framework

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted IR Spectral Data

Based on the spectral data of similar 2-alkyloxazolines, the following table summarizes the predicted characteristic IR absorption bands for this compound[6][7][8].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H stretch | Alkyl (propyl and ring CH₂) |

| 1670-1640 | Strong | C=N stretch | Imine (oxazoline ring) |

| 1465 | Medium | C-H bend | CH₂ |

| 1380 | Medium | C-H bend | CH₃ |

| 1250-1000 | Strong | C-N stretch | Amine |

| ~1100 | Strong | C-O stretch | Ether-like |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is expected to be the strong C=N stretching vibration of the imine group within the oxazoline ring. Strong C-H stretching bands from the propyl group and the ring methylene groups will also be evident. The C-N and C-O stretching vibrations will appear in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

The following protocol describes the acquisition of an IR spectrum for a pure liquid sample.[9][10][11][12]

Figure 4. Workflow for FT-IR analysis of a neat liquid sample.

Part 4: Mass Spectrometry (MS)

Theoretical Framework

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Predicted Mass Spectrum Fragmentation

The predicted mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 113. Key fragmentation pathways for 2-alkyl-4,5-dihydrooxazoles involve cleavage of the alkyl chain and fragmentation of the oxazoline ring[13][14][15][16].

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 98 | [C₅H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 84 | [C₄H₆NO]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 70 | [C₃H₄NO]⁺ | Loss of a propyl radical (•C₃H₇) |

| 56 | [C₃H₆N]⁺ | Cleavage of the oxazoline ring |

| 42 | [C₂H₄N]⁺ | Further fragmentation |

Interpretation of the Mass Spectrum

The molecular ion peak at m/z 113 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of alkyl radicals from the propyl chain, provides evidence for the presence and nature of this substituent. The fragments at lower m/z values are indicative of the heterocyclic ring structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.[17][18][19][20][21]

Figure 5. Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although computationally derived, are based on sound scientific principles and data from closely related compounds, offering a reliable reference for researchers. The detailed experimental protocols provide a clear roadmap for the empirical validation of this data. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the identification, characterization, and quality control of this and similar heterocyclic compounds.

References

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. PROSPRE [prospre.ca]

- 3. CASPRE [caspre.ca]

- 4. Predict 13C carbon NMR spectra [nmrdb.org]

- 5. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. websites.umich.edu [websites.umich.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. dem.ri.gov [dem.ri.gov]

- 19. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

A Senior Application Scientist's Guide to 2-Propyl-2-oxazoline: From Monomer to Advanced Biomaterial

Executive Summary

This technical guide provides an in-depth exploration of 2-propyl-2-oxazoline, a key monomer in the synthesis of advanced functional polymers for the biomedical field. We will dissect its fundamental chemical identity, including its structure and IUPAC nomenclature, before detailing validated synthetic protocols. The core of this guide focuses on the Living Cationic Ring-Opening Polymerization (LCROP) of 2-propyl-2-oxazoline to yield poly(2-propyl-2-oxazoline) (PPrOx), a polymer of significant interest in drug development. We will examine the mechanistic underpinnings of this polymerization, the rationale behind experimental choices, and the unique thermoresponsive properties of the resulting polymer. Finally, we will review its applications as a versatile biomaterial in drug delivery systems, highlighting its role as a potential alternative to traditional polymers like poly(ethylene glycol) (PEG). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical entity.

The Monomer: 2-Propyl-2-oxazoline

Chemical Identity and Structure

2-Propyl-2-oxazoline is a five-membered heterocyclic compound belonging to the oxazoline family.[1] It is characterized by a propyl group attached to the second carbon of the oxazoline ring. This substitution is critical as it dictates the physicochemical properties of both the monomer and its corresponding polymer.

The structure is represented by the SMILES notation CCCC1=NCCO1.[2]

Caption: Chemical structure of 2-propyl-2-oxazoline.

IUPAC Nomenclature

The systematic IUPAC name for this compound is 4,5-Dihydro-2-propyloxazole . However, in polymer and materials science literature, it is almost universally referred to by its common name, 2-propyl-2-oxazoline , or the abbreviation PrOx (or nPrOx to specify the linear isomer).

Physicochemical Properties

The key properties of the monomer are summarized below. These are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 4694-80-8 | |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | |

| Appearance | Colorless to slightly yellow clear liquid | [3] |

| Boiling Point | 147 °C | [3] |

| Density | ~0.96 g/cm³ | [3] |

| Storage | 2-8°C, under inert gas |

Synthesis of 2-Propyl-2-oxazoline

Overview of Synthetic Routes

2-Alkyl-2-oxazolines are primarily synthesized via two main pathways: a one-step method starting from nitriles and a multi-step route beginning with carboxylic acids.[4] The nitrile route is often preferred for its efficiency and higher yields for monomers like 2-propyl-2-oxazoline.

Experimental Protocol: Synthesis from Butyronitrile

This protocol is a robust, one-step method for synthesizing 2-propyl-2-oxazoline, adapted from established literature procedures.[4][5]

Materials:

-

Butyronitrile (1.0 eq)

-

2-Aminoethanol (ethanolamine) (1.1 - 1.5 eq)

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.02 eq, catalyst)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butyronitrile, 2-aminoethanol, and a catalytic amount of zinc acetate dihydrate.

-

Reflux: Heat the reaction mixture to 130 °C under reflux. Maintain stirring at this temperature for 16-24 hours. The mixture will typically turn light brown or yellow-orange.[4][5]

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM).

-

Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (2x).[5]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to remove the DCM.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-propyl-2-oxazoline.

Causality and Protocol Validation

-

Choice of Catalyst: Zinc acetate is an effective and mild Lewis acid catalyst for the cyclization reaction between the nitrile and the amino alcohol. It activates the nitrile group, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanolamine.

-

Self-Validation: The purity of the final product must be validated to ensure successful living polymerization. This is achieved through:

-

¹H NMR Spectroscopy: To confirm the chemical structure and absence of starting materials or side products.

-

Gas Chromatography (GC): To quantify purity, which should ideally be >98% for polymerization.

-

FTIR Spectroscopy: To confirm the presence of the characteristic C=N stretch of the oxazoline ring.

-

Polymerization: From Monomer to Advanced Polymer

The Mechanism of Living Cationic Ring-Opening Polymerization (LCROP)

Poly(2-oxazoline)s are synthesized via a living cationic ring-opening polymerization (LCROP).[6] This method provides exceptional control over polymer architecture, molecular weight, and dispersity (PDI), which is crucial for biomedical applications. The process involves three key stages: initiation, propagation, and termination.

Caption: Workflow of Living Cationic Ring-Opening Polymerization (LCROP).

The propagation step proceeds via a nucleophilic attack of the nitrogen atom from an incoming monomer on the electrophilic carbon (C5) of the terminal oxazolinium ring of the growing polymer chain.[7]

Factors Influencing Polymerization Kinetics

The structure of the alkyl side chain at the 2-position significantly impacts the polymerization rate. Experimental and theoretical studies have shown that the polymerization rate constant (kp) for 2-propyl-2-oxazolines decreases in the order: 2-cyclopropyl > 2-n-propyl > 2-isopropyl.[7][8] This trend is primarily driven by electrostatic effects, where the nucleophilicity of the monomer's nitrogen atom is the determining factor.[8] This insight is critical for predicting reaction times and designing copolymerization strategies.

Experimental Protocol: Synthesis of Poly(2-propyl-2-oxazoline)

Materials:

-

2-Propyl-2-oxazoline (PrOx) monomer (purified)

-

Initiator (e.g., methyl p-toluenesulfonate, MeOTs)

-

Anhydrous acetonitrile (solvent)

-

Terminating agent (e.g., piperidine or water)

-

Diethyl ether (for precipitation)

Procedure:

-

Monomer and Solvent Preparation: Ensure the PrOx monomer and acetonitrile are rigorously dried and deoxygenated. The living nature of the polymerization is highly sensitive to protic impurities.

-

Initiation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the PrOx monomer in anhydrous acetonitrile. Add the initiator (e.g., MeOTs) via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization.

-

Propagation: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) in a pre-heated oil bath.[7] The polymerization time will depend on the target molecular weight and reaction temperature. Monitor monomer conversion using ¹H NMR or GC.

-

Termination: Once the desired conversion is reached, cool the reaction to room temperature. Add the terminating agent to quench the living cationic chain end.

-

Purification: Precipitate the polymer by adding the reaction solution dropwise into cold diethyl ether. The white polymer product can be collected by filtration or centrifugation.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization: Validate the final polymer using Size Exclusion Chromatography (SEC/GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn), which should be low (typically ≤ 1.2) for a controlled polymerization.[9]

Poly(2-propyl-2-oxazoline): A Versatile Biomaterial

Structure-Property Relationships

The propyl side chain endows poly(2-propyl-2-oxazoline) (PPrOx) with unique properties that distinguish it from other members of the poly(2-oxazoline) (POx) family.

-

Thermoresponsiveness: Unlike the highly water-soluble poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline), PPrOx exhibits thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST).[10][11] Below the LCST, the polymer is soluble; above it, the polymer chains dehydrate and precipitate. This transition temperature can be precisely tuned by copolymerizing with more hydrophilic or hydrophobic monomers.[12]

-

Biocompatibility: POx in general are considered highly biocompatible, with low cytotoxicity and reduced protein adsorption, often proposed as a superior alternative to PEG.[9][13]

-

Hydrophobicity: PPrOx is more hydrophobic than its shorter-chain analogues (PMeOx, PEtOx), a property that is exploited in forming amphiphilic block copolymers for drug encapsulation.[14]

Applications in Drug Delivery and Development

The unique properties of PPrOx make it a highly attractive platform for drug development professionals.

-

Sustained-Release Formulations: The hydrophobic nature of PnPrOx allows it to be used as a matrix excipient in tablets to sustain the release of active pharmaceutical ingredients (APIs), even at very high drug loadings (up to 70% w/w).[14]

-

Drug Solubilization and Micelles: Amphiphilic block copolymers containing a hydrophobic PPrOx block and a hydrophilic POx block (e.g., PEtOx) can self-assemble into micelles in aqueous solutions. These micelles act as nanocarriers to solubilize poorly water-soluble drugs, enhancing their bioavailability.

-

Stimuli-Responsive Systems: The LCST behavior of PPrOx, which can be tuned to be near physiological temperature (37 °C), enables the design of "smart" drug delivery systems.[15][16] These systems can release their therapeutic payload in response to localized temperature changes, for example, in tumor tissues.

-

Hydrogels: PPrOx can be incorporated into crosslinked networks to form stimuli-responsive hydrogels for tissue engineering and controlled drug release applications.[6]

Comparative Overview

| Polymer | Key Property | Primary Application Area |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | Highly hydrophilic, "stealth" behavior | PEG alternative, drug conjugation, hydrophilic block in copolymers[9] |

| Poly(2-n-propyl-2-oxazoline) (PnPrOx) | Thermoresponsive (LCST), moderately hydrophobic | Smart drug delivery, sustained-release matrices, hydrophobic block[14] |

| Poly(2-iso-propyl-2-oxazoline) (PiPrOx) | Sharp LCST near body temperature | Highly sensitive thermal switches, cell sheet engineering[15][16] |

| Poly(ethylene glycol) (PEG) | Gold standard, hydrophilic, biocompatible | Drug conjugation ("PEGylation"), hydrogels, surface modification[9] |

Conclusion and Future Outlook

2-Propyl-2-oxazoline is more than just a chemical compound; it is a gateway to a class of sophisticated, tunable polymers with immense potential in the pharmaceutical and biomedical sciences. Its straightforward synthesis and controlled polymerization via LCROP allow for the creation of well-defined poly(2-propyl-2-oxazoline) with tailored thermoresponsive properties. For drug development professionals, PPrOx offers a versatile platform to address challenges in drug solubilization, sustained release, and targeted delivery. As research continues to move beyond traditional polymers, the unique advantages offered by PPrOx position it as a leading candidate for developing the next generation of advanced polymer therapeutics and smart biomaterials.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. aablocks.com [aablocks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Poly(2-oxazoline)s (POx) in Biomedical Applications [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poly(2-oxazoline)s as materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. open.metu.edu.tr [open.metu.edu.tr]

An In-depth Technical Guide to 2-Propyl-2-oxazoline (CAS 4694-80-8): From Monomer Synthesis to Advanced Biomedical Applications

This guide provides a comprehensive overview of 2-Propyl-2-oxazoline, a versatile monomer pivotal in the synthesis of advanced functional polymers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical information, safety data, synthesis protocols, and the cutting-edge applications of its polymeric derivatives, particularly in the biomedical field.

Core Chemical Identity and Properties

2-Propyl-2-oxazoline, identified by CAS number 4694-80-8, is a cyclic imino ether that serves as a fundamental building block in polymer chemistry.[1][2] Its structure facilitates a highly controlled polymerization process, leading to polymers with tunable properties.

Physicochemical Data

A summary of the key physical and chemical properties of 2-Propyl-2-oxazoline is presented in Table 1. This data is essential for its handling, storage, and application in synthetic procedures.

| Property | Value |

| CAS Number | 4694-80-8 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1][2] |

| Appearance | Colorless to slightly yellow clear liquid[1] |

| Boiling Point | 147 °C[1][3] |

| Density | 0.96 g/mL[1][3] |

| Refractive Index | n20D 1.44[1] |

| Purity | ≥ 98% (GC)[1] |

Safety and Handling

2-Propyl-2-oxazoline is a flammable liquid and vapor that can cause skin and serious eye irritation.[3][4][5] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including gloves and eye protection, is mandatory.[3]

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][5]

-

P280: Wear protective gloves and eye protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3][5]

Synthesis of 2-Propyl-2-oxazoline Monomer

The synthesis of 2-Propyl-2-oxazoline is most commonly achieved through the cyclization of an N-(2-hydroxyethyl)amide or from a nitrile precursor. The nitrile-based synthesis is a prevalent one-step method.[1]

Experimental Protocol: Nitrile-based Synthesis

This protocol outlines a common laboratory-scale synthesis of 2-Propyl-2-oxazoline from butyronitrile.

Materials:

-

Butyronitrile

-

Ethanolamine

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine butyronitrile (1 equivalent), ethanolamine (1.1-1.5 equivalents), and a catalytic amount of zinc acetate dihydrate (0.02 equivalents) in a round-bottom flask equipped with a reflux condenser.[1]

-

Heat the mixture to reflux at 130 °C and maintain stirring for 16-24 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water and brine to remove the catalyst and unreacted ethanolamine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to remove the dichloromethane.

-

The crude product is then purified by fractional distillation to yield pure 2-Propyl-2-oxazoline.

Cationic Ring-Opening Polymerization (CROP)

2-Propyl-2-oxazoline is a key monomer in cationic ring-opening polymerization (CROP), a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[6] This control is a significant advantage for biomedical applications where polymer properties must be precise.

Mechanism of CROP

The CROP of 2-oxazolines proceeds in three main stages: initiation, propagation, and termination.

References

Thermal Stability and Decomposition of Poly(2-propyl-2-oxazoline): A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Executive Summary: Poly(2-propyl-2-oxazoline) (PPrOx) is a prominent member of the poly(2-oxazoline) (POx) family, distinguished by its thermoresponsive properties and significant potential in biomedical applications, particularly drug delivery. A thorough understanding of its thermal characteristics is paramount for its synthesis, processing, and the long-term stability of final formulations. This guide provides a comprehensive analysis of the thermal stability and decomposition profile of PPrOx, grounded in experimental data and mechanistic insights. We delve into the synthesis via cationic ring-opening polymerization (CROP), explore key thermal transitions such as the glass transition temperature (Tg), and detail the high thermal stability of the polymer backbone, which typically degrades above 300°C. Furthermore, this document outlines detailed protocols for essential analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and discusses the implications of these thermal properties for advanced pharmaceutical processing methods like hot-melt extrusion.

Introduction to Poly(2-propyl-2-oxazoline)

Poly(2-oxazoline)s are a versatile class of polymers characterized by a polyamide backbone, rendering them structural analogues to polypeptides.[1][2] This unique structure imparts favorable biological properties, including biocompatibility and low immunogenicity, positioning them as a viable alternative to poly(ethylene glycol) (PEG) in various biomedical contexts. Within this family, poly(2-propyl-2-oxazoline) is of particular interest. Depending on the isomer of the propyl side chain (n-propyl, isopropyl), PPrOx exhibits Lower Critical Solution Temperature (LCST) behavior in aqueous solutions, undergoing a reversible phase transition from a soluble to an insoluble state upon heating.[3][4][5][6] This "smart" behavior is highly sought after for applications in stimuli-responsive drug delivery systems, tissue engineering, and smart surfaces.[4][7]

The successful translation of PPrOx from the laboratory to clinical and commercial applications hinges on a robust understanding of its material properties, especially its response to thermal stress. Thermal stability dictates the feasible processing window for techniques like hot-melt extrusion (HME) and injection molding, which are increasingly used in modern drug formulation.[8] Moreover, the decomposition pathway provides critical information regarding potential degradation products and the long-term stability of PPrOx-based materials.

Synthesis and Molecular Architecture via CROP

The primary route to synthesizing well-defined PPrOx is through the living cationic ring-opening polymerization (CROP) of 2-propyl-2-oxazoline monomers.[9][10] This method offers excellent control over molecular weight, dispersity, and end-group functionality.[10][11] The polymerization is typically initiated by an electrophilic species, such as methyl tosylate, and proceeds via a nucleophilic attack of the monomer's nitrogen atom on the growing cationic chain end.[12][13]

The structure of the propyl side chain—n-propyl (nPrOx), isopropyl (iPrOx), or cyclopropyl (cPrOx)—has a significant impact on polymerization kinetics. Experimental and theoretical studies have shown that the polymerization rate constant (kp) decreases in the order of cPrOx > nPrOx > iPrOx.[10][12][14][15] This difference is attributed to electrostatic effects, specifically the nucleophilicity of the monomer's nitrogen atom.[14]

Core Thermal Properties

The thermal behavior of PPrOx is dictated by its molecular weight and the isomeric structure of its propyl side chain. Unlike poly(2-oxazoline)s with longer alkyl side chains (e.g., nonyl), which can be semi-crystalline, PPrOx is generally amorphous.[5][15][16]

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that marks the transition from a rigid, glassy state to a more flexible, rubbery state. For PPrOx, the Tg is influenced by the flexibility of the side chain. Poly(2-n-propyl-2-oxazoline) typically exhibits a lower Tg than poly(2-ethyl-2-oxazoline) due to the increased flexibility imparted by the longer side chain.[15] The Tg is crucial for determining the mechanical properties and storage stability of pharmaceutical formulations.

Thermal Stability and Decomposition Temperature (Td)

Thermogravimetric analysis reveals that the poly(2-oxazoline) backbone is highly stable. PPrOx, like other poly(2-alkyl-2-oxazoline)s, typically shows a single-step thermal degradation profile with an onset of decomposition well above 300°C.[15][17][18][19] Studies comparing various POx derivatives have shown that short alkyl side chains, such as propyl, have a minimal influence on the overall thermal stability of the polymer backbone.[11] This high thermal stability is a significant advantage, enabling processing at elevated temperatures, such as in hot-melt extrusion, without significant degradation.[8]

Table 1: Summary of Thermal Properties for Poly(2-alkyl-2-oxazoline)s

| Polymer | Side Chain | Typical Tg (°C) | Typical Td (°C) | Crystallinity |

| Poly(2-ethyl-2-oxazoline) | -CH₂CH₃ | 50 - 62 | ~368 | Amorphous |

| Poly(2-n-propyl-2-oxazoline) | -CH₂CH₂CH₃ | ~25 | >300 | Amorphous |

| Poly(2-isopropyl-2-oxazoline) | -CH(CH₃)₂ | ~79 | >300 | Amorphous |

| Poly(2-butyl-2-oxazoline) | -(CH₂)₃CH₃ | Varies | >300 | Semi-crystalline |

Note: Specific values for Tg and Td can vary depending on molecular weight, end-groups, and analytical conditions. Data synthesized from multiple sources.[11][15][20][21]

Decomposition Mechanism

While the POx backbone is robust, it will degrade under sufficient thermal stress. The proposed degradation mechanism involves the cleavage of the tertiary amide groups in the polymer backbone. This process can lead to chain scission and the formation of smaller, volatile fragments. The exact pathway and products can be influenced by the atmosphere (inert vs. oxidative) and the presence of specific end-groups or residual catalyst. While a definitive, detailed mechanism for PPrOx specifically is not widely published, a general pathway for poly(2-ethyl-2-oxazoline) has been predicted, which serves as a strong model.[22]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Thermal and crystalline properties of poly(2-oxazoline)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]

- 7. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Oxazoline Ring of 4,5-Dihydro-2-propyloxazole: A Technical Guide to its Reactivity and Synthetic Utility

This guide provides an in-depth exploration of the chemical reactivity inherent in the oxazoline ring of 4,5-Dihydro-2-propyloxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles governing the compound's synthetic transformations. We will delve into the electronic and steric factors that dictate its behavior in the presence of electrophiles and nucleophiles, its utility as a versatile protecting group, and its role as a precursor in the synthesis of a variety of organic molecules.

Molecular Architecture and Intrinsic Properties

This compound, a member of the 2-oxazoline family, possesses a unique combination of structural features that define its chemical persona. The five-membered ring contains both a nitrogen and an oxygen atom, creating a system with distinct electronic properties. The endocyclic imine (C=N) bond is the primary locus of reactivity, with the nitrogen atom's lone pair of electrons imparting nucleophilic character.

Below is a representation of the molecular structure of this compound.

Potential applications of 4,5-Dihydro-2-propyloxazole in organic synthesis

Abstract

4,5-Dihydro-2-propyloxazole, a prominent member of the 2-oxazoline class of heterocyclic compounds, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique structural features and reactivity have led to its widespread application as a chiral auxiliary, a directing group for C-H functionalization, a protective group for carboxylic acids, and a precursor to various functionalized molecules. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, offering insights into the underlying mechanistic principles, detailed experimental protocols, and a critical evaluation of its synthetic utility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who seek to leverage the full potential of this remarkable synthetic building block.

Introduction: The Rise of 2-Oxazolines in Synthesis

The 2-oxazoline ring system has a rich history in organic chemistry, with its synthetic utility being increasingly recognized in recent decades.[1][2][3] These five-membered heterocyclic compounds, characterized by a nitrogen and an oxygen atom in a 1,3-relationship, offer a unique combination of stability and reactivity.[1][2] The inertness of the oxazoline ring to a variety of common reagents, such as Grignard reagents, lithium aluminum hydride, and mild acids or bases, makes it an excellent protecting group for carboxylic acids.[1]

Among the diverse family of 2-oxazolines, this compound stands out due to the synthetic accessibility and the specific reactivity conferred by the 2-propyl substituent. This guide will delve into the multifaceted applications of this specific oxazoline, providing a detailed exploration of its role in asymmetric synthesis, C-H activation, and the construction of complex molecular architectures.

Synthesis of this compound

The preparation of 2-oxazolines is well-established and generally involves the cyclization of a 2-amino alcohol with a suitable carboxylic acid derivative.[4] A common and efficient method for the synthesis of this compound involves the reaction of 2-aminoethanol with butyronitrile or a butyric acid derivative.

General Synthetic Protocol: From Carboxylic Acids

A practical and robust method for synthesizing 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides.[5] This transformation can be promoted by various reagents, with triflic acid (TfOH) being a particularly effective catalyst that generates water as the only byproduct.[5]

Experimental Protocol: Triflic Acid-Promoted Dehydrative Cyclization [5]

-

To a solution of N-(2-hydroxyethyl)butyramide (1.0 equiv) in 1,2-dichloroethane (DCE), add triflic acid (TfOH, 0.1 equiv).

-

Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Asymmetric Synthesis

Chiral 2-oxazolines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed transformations.[6][7][8] The chirality is typically introduced from readily available chiral β-amino alcohols, which are often derived from amino acids.[6][7] While this compound itself is achiral, its derivatives, where chirality is incorporated into the 4 and/or 5 positions, are instrumental in asymmetric synthesis. The principles governing the use of chiral 2-propyloxazolines are directly applicable to the broader class of chiral oxazoline ligands.

Chiral Oxazoline Ligands in Catalysis

The chiral oxazoline motif is a key component in many successful ligand classes, including phosphinooxazolines (PHOX), bis(oxazolines) (BOX), and pyridine-oxazolines (PyOX).[5][6][8] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric Alkylation

One of the seminal applications of chiral oxazolines is in the diastereoselective alkylation of enolates. Deprotonation of a 2-alkyl-oxazoline containing a chiral auxiliary at the 4- and/or 5-position generates a chiral enolate. The subsequent alkylation proceeds with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary.

Table 1: Diastereoselective Alkylation of Chiral Oxazolines

| Oxazoline Derivative | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (S)-2-(1-methylethyl)-4-(phenylmethyl)-4,5-dihydrooxazole | CH₃I | >95% | Meyers et al. |

| (4S,5S)-4,5-Diphenyl-2-(1-methylethyl)oxazoline | C₂H₅Br | 92% | Gant et al. |

Note: This table is illustrative. Specific yields and selectivities depend on the exact substrates and reaction conditions.

Role as a Directing Group in C-H Functionalization

The oxazoline group has proven to be a highly effective directing group for the functionalization of otherwise unreactive C-H bonds.[5] The nitrogen atom of the oxazoline ring can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation.

Ortho-Metalation of Aryloxazolines

Aryloxazolines, readily prepared from benzoic acids, undergo facile ortho-metalation upon treatment with strong bases like organolithium reagents. The resulting ortho-lithiated species can then be trapped with a wide range of electrophiles, providing a powerful method for the synthesis of polysubstituted aromatic compounds.

Palladium-Catalyzed C-H Activation

In recent years, transition metal-catalyzed C-H activation has become a dominant strategy in organic synthesis. The 2-propyloxazoline group can act as a bidentate directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective introduction of various functional groups at the γ-position of the propyl chain.

The Oxazoline Ring as a Protective Group

The stability of the 2-oxazoline ring to many nucleophilic and reducing agents makes it an excellent protecting group for carboxylic acids.[1][4][5] A carboxylic acid can be converted to the corresponding 2-oxazoline, which can then be subjected to various chemical transformations that would otherwise be incompatible with a free carboxylic acid.

Protection and Deprotection Protocols

Protection:

The most common method for the protection of a carboxylic acid as a 2-oxazoline is its reaction with 2-aminoethanol to form an N-(2-hydroxyethyl)amide, followed by cyclodehydration.[5]

Deprotection:

The oxazoline ring can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Acidic hydrolysis is generally preferred as it often proceeds under milder conditions.[9]

Experimental Protocol: Acidic Hydrolysis of this compound [9]

-

Dissolve the 2-propyloxazoline in an aqueous solution of a strong acid (e.g., 10% HCl).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.

Applications in Polymer Chemistry

2-Oxazolines, including 2-ethyl-2-oxazoline and its propyl analogue, can undergo living cationic ring-opening polymerization to produce poly(2-oxazoline)s.[4][10][11][12][13] These polymers are polyamides and are considered analogues of peptides.[4] They have garnered significant interest for their potential biomedical applications due to their biocompatibility and tunable properties.[10][12]

Conclusion

This compound and its derivatives are remarkably versatile building blocks in organic synthesis. Their applications span from being robust protecting groups and effective directing groups to forming the basis of highly successful chiral ligands in asymmetric catalysis. The continued development of new synthetic methods and applications for 2-oxazolines ensures that they will remain at the forefront of modern organic chemistry for the foreseeable future. This guide has provided a comprehensive overview of the key synthetic applications of this compound, offering both theoretical insights and practical experimental guidance for researchers in the field.

References

- 1. scilit.com [scilit.com]

- 2. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]

- 4. Oxazoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Catalytic Synthesis of 4,5-Dihydro-2-propyloxazole

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dihydro-2-propyloxazole, a member of the versatile 2-substituted-2-oxazoline class of compounds. These heterocycles are pivotal intermediates in organic synthesis, serving as protecting groups for carboxylic acids, chiral ligands in asymmetric catalysis, and monomers for advanced polymer synthesis.[1] This guide is designed for researchers in organic chemistry and drug development, offering a detailed methodology based on the catalyzed reaction of butyronitrile and ethanolamine. The protocol emphasizes mechanistic understanding, operational safety, robust purification techniques, and rigorous characterization to ensure a high-purity final product.

Introduction and Scientific Principle

2-Oxazolines are five-membered heterocyclic compounds featuring an endocyclic imino-ether group.[2] Their utility in synthetic chemistry is broad and well-established.[3][4] The synthesis of this compound is a representative example of 2-alkyl-2-oxazoline formation. While several synthetic routes exist, including the cyclization of β-hydroxy amides or the oxidation of intermediate oxazolidines, the direct reaction of a nitrile with a 2-amino alcohol offers an efficient and atom-economical pathway.[1][5][6]

This protocol details the Lewis acid-catalyzed synthesis from butyronitrile and ethanolamine, a method first described by Witte and Seeliger and subsequently refined.[1]

Reaction Scheme: Butyronitrile + Ethanolamine --(Catalyst, Heat)--> this compound + Ammonia

Mechanism: The reaction proceeds via a mechanism analogous to the Pinner reaction.[1]

-

Catalyst Activation: A Lewis acid catalyst, such as zinc acetate or zinc chloride, coordinates to the nitrogen atom of the nitrile (butyronitrile), increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the activated nitrile carbon.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which rearranges to an N-substituted amidine complex.

-

Intramolecular Cyclization: The hydroxyl group of the ethanolamine moiety then performs an intramolecular nucleophilic attack on the amidine carbon, displacing ammonia.

-

Product Formation: Subsequent proton transfer and release of the catalyst yield the stable this compound ring.

This reaction requires high temperatures and anhydrous conditions to drive the equilibrium toward the product and prevent side reactions.[1]

Materials and Reagents

Successful synthesis depends on the quality of the reagents and adherence to anhydrous techniques.

| Reagent/Material | Grade | Recommended Supplier (Example) | Purpose |

| Butyronitrile (C₄H₇N) | Anhydrous, ≥99% | Sigma-Aldrich | Starting Material |

| Ethanolamine (C₂H₇NO) | ≥99% | Fisher Scientific | Starting Material |

| Zinc Acetate Dihydrate | Reagent Grade, ≥98% | Alfa Aesar | Catalyst |

| Toluene | Anhydrous, ≥99.8% | EMD Millipore | Reaction Solvent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Neutralization (Work-up) |

| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | Drying Agent |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | Extraction Solvent |

| Round-bottom flask (250 mL) | - | Glassco | Reaction Vessel |

| Reflux Condenser | - | Kimble | Reflux |

| Magnetic Stirrer/Hotplate | - | IKA | Heating & Agitation |

| Nitrogen/Argon Gas Supply | High Purity | Airgas | Inert Atmosphere |

| Distillation Apparatus | - | Ace Glass | Purification |

| Rotary Evaporator | - | Büchi | Solvent Removal |

Critical Safety Precautions

This procedure involves hazardous materials. A thorough risk assessment must be conducted. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Substance | GHS Pictograms | Key Hazards | Handling Precautions |

| Butyronitrile | 🔥, ☠️, ❗ | Highly flammable liquid and vapor. Fatal if swallowed or inhaled. Toxic in contact with skin. Causes serious eye irritation.[7] | Use in a closed, ventilated system.[8] Ground all equipment to prevent static discharge.[9][10] Wear nitrile gloves, safety goggles, and a lab coat. Avoid all contact and inhalation. |

| Ethanolamine | 腐蝕, ❗ | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate gloves (butyl or neoprene recommended), safety goggles, and a face shield. Ensure an eyewash station and safety shower are immediately accessible. |